molecular formula C11H14FN B13039422 (S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13039422
M. Wt: 179.23 g/mol
InChI Key: DABYNIKJFUHLDV-NSHDSACASA-N
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Description

(S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 7th position on the naphthalene ring, along with an amine group at the 1st position. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions typically include the use of solvents like ethanol or methanol and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of a suitable precursor under high pressure and temperature. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated tetrahydronaphthalene derivatives.

    Substitution: Formation of substituted naphthalenes with different functional groups.

Scientific Research Applications

(S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group at the 7th position.

    7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom at the 6th position.

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks both the fluorine and methyl groups.

Uniqueness

(S)-6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The (S)-configuration also imparts specific stereochemical properties that can affect its interactions with other molecules.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1S)-6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

DABYNIKJFUHLDV-NSHDSACASA-N

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2N)C=C1F

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1F

Origin of Product

United States

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